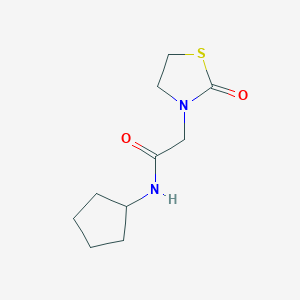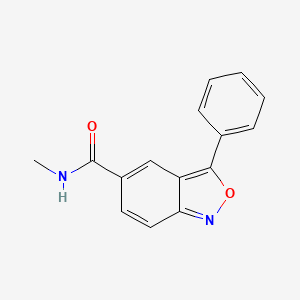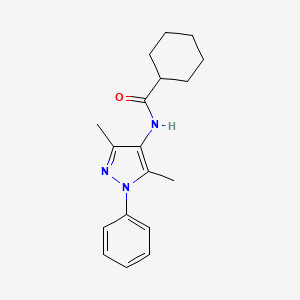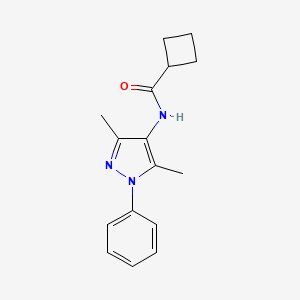![molecular formula C17H14F2N2O B7456987 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that belongs to the class of benzamides and has been found to exhibit anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide binds to the proteasome and prevents its normal function, leading to the accumulation of damaged and misfolded proteins within the cell. This accumulation triggers a cascade of events that ultimately result in the induction of apoptosis.
Biochemical and Physiological Effects
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have anti-inflammatory effects and to inhibit the replication of the human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is its ability to selectively target cancer cells while sparing normal cells. This property makes it a promising candidate for cancer therapy. However, 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide within the proteasome complex. Additionally, further studies are needed to evaluate the safety and efficacy of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in animal models and clinical trials.
Métodos De Síntesis
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized through a multistep process involving the reaction of 2,5-difluorobenzoic acid with 1H-indole-3-ethanol, followed by acylation with 2-chloro-N-(dimethylamino)acetamide and deprotection of the resulting compound with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
Propiedades
IUPAC Name |
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-12-5-6-15(19)14(9-12)17(22)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAINBZJJXOYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)